5-chloro-2-methoxy-N-(2-methylpropyl)benzamide
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Description
5-chloro-2-methoxy-N-(2-methylpropyl)benzamide is a chemical compound with the CAS Number: 349434-28-2 . It has a molecular weight of 241.72 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16ClNO2/c1-8(2)7-14-12(15)10-6-9(13)4-5-11(10)16-3/h4-6,8H,7H2,1-3H3,(H,14,15)
. This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Neuroleptic Activity
Benzamides, including compounds related to 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide, have been studied for their potential as neuroleptics. Research by Iwanami et al. (1981) showed that certain benzamides could inhibit apomorphine-induced stereotyped behavior in rats, suggesting a correlation between structure and neuroleptic activity. Specifically, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide showed significant potency as a neuroleptic, with potential for treatment in psychosis.
Synthesis and Chemical Analysis
The compound's synthesis and analysis have been explored in various studies. For instance, Calvez et al. (1998) discussed the enantioselective synthesis of piperidines, which are related to benzamides. Additionally, Zalavadia (2016) developed a method for quantitative analysis of a similar compound, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, in biological matrices.
Potential in Treating Alzheimer's Disease
A study by Kepe et al. (2006) investigated the role of serotonin 1A receptors in Alzheimer's disease, using a derivative of this compound. This research suggests the potential relevance of benzamide derivatives in understanding and treating neurodegenerative diseases.
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of new benzamide compounds, including those structurally related to this compound, were explored by Yang et al. (2015). This study highlighted the potential biological activities of such compounds beyond their neuroleptic applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)7-14-12(15)10-6-9(13)4-5-11(10)16-3/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFUSGKNYXRUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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